molecular formula C10H9NOS B8481173 Pyridin-4-yl(thiophen-2-yl)methanol

Pyridin-4-yl(thiophen-2-yl)methanol

Cat. No. B8481173
M. Wt: 191.25 g/mol
InChI Key: AFMUZNDJPKEPQU-UHFFFAOYSA-N
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Patent
US09062075B2

Procedure details

To a stirred solution of 2-bromothiophene (10 g, 61.34 mmol) in dry THF (42 mL) was added n-butyl lithium (42.0 mL, 67.48 mmol) dropwise at −78° C. and the mixture was stirred at same temperature for 30 min. Then a solution of isonicotinaldehyde (6.56 g, 61.34 mmol) in dry THF (30 mL) was added dropwise and continued stirring at −78° C. for another 2 h. The reaction mixture was quenched with NH4Cl solution (10 mL), diluted with water (200 mL) and extracted with diethyl ether (2×200 mL). The organic layer was washed with brine (100 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was rotary evaporated under vacuum to get residue which was triturated with mixture of hexane and diethyl ether to get the desired compound as an off-white solid (4 g, 34%); 1H NMR (400 MHz, DMSO-d6) δ 8.52 (dd, J=4.9 Hz, 1.5 Hz, 2H), 7.45-7.38 (m, 3H), 6.97-6.93 (m, 2H), 6.45 (d, J=4.4 Hz, 1H), 5.97 (d, J=4.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.C([Li])CCC.[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1>C1COCC1>[N:16]1[CH:17]=[CH:18][C:13]([CH:12]([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)[OH:19])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
42 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.56 g
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
continued stirring at −78° C. for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with NH4Cl solution (10 mL)
ADDITION
Type
ADDITION
Details
diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was rotary evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to get residue which
CUSTOM
Type
CUSTOM
Details
was triturated with mixture of hexane and diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C(O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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